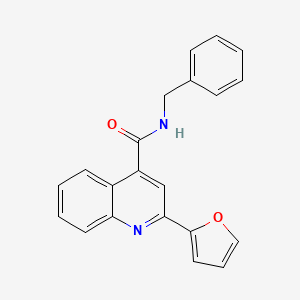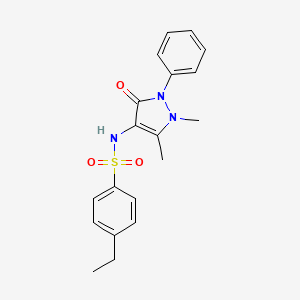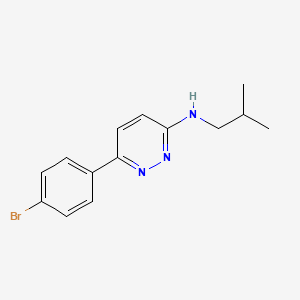
N-benzyl-2-(2-furyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(2-furyl)-4-quinolinecarboxamide, also known as BFQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BFQ belongs to the class of quinolinecarboxamide derivatives, which have been extensively studied for their biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.
Applications De Recherche Scientifique
N-benzyl-2-(2-furyl)-4-quinolinecarboxamide has been investigated for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammation. In cancer research, N-benzyl-2-(2-furyl)-4-quinolinecarboxamide has shown promising results as an inhibitor of protein kinase CK2, a key regulator of cell proliferation and survival. N-benzyl-2-(2-furyl)-4-quinolinecarboxamide has also been shown to inhibit the replication of hepatitis C virus, a major cause of liver disease worldwide. In addition, N-benzyl-2-(2-furyl)-4-quinolinecarboxamide has exhibited anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines in vitro and in vivo.
Mécanisme D'action
The exact mechanism of action of N-benzyl-2-(2-furyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, N-benzyl-2-(2-furyl)-4-quinolinecarboxamide has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and survival. In viral infections, N-benzyl-2-(2-furyl)-4-quinolinecarboxamide has been shown to inhibit the replication of hepatitis C virus by targeting the viral RNA polymerase. In inflammation, N-benzyl-2-(2-furyl)-4-quinolinecarboxamide has been shown to suppress the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, a key transcription factor involved in the inflammatory response.
Biochemical and Physiological Effects:
N-benzyl-2-(2-furyl)-4-quinolinecarboxamide has been shown to have several biochemical and physiological effects, including the inhibition of specific enzymes and signaling pathways, the induction of apoptosis in cancer cells, and the suppression of pro-inflammatory cytokine production. In cancer cells, N-benzyl-2-(2-furyl)-4-quinolinecarboxamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation and survival. In viral infections, N-benzyl-2-(2-furyl)-4-quinolinecarboxamide has been shown to inhibit the replication of the virus by targeting specific viral enzymes. In inflammation, N-benzyl-2-(2-furyl)-4-quinolinecarboxamide has been shown to suppress the production of pro-inflammatory cytokines, leading to the attenuation of the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-2-(2-furyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its synthetic accessibility, high purity, and well-characterized biological activities. However, N-benzyl-2-(2-furyl)-4-quinolinecarboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful optimization of experimental conditions and dose-response studies are necessary to ensure the reproducibility and reliability of the results.
Orientations Futures
N-benzyl-2-(2-furyl)-4-quinolinecarboxamide has shown promising results in preclinical studies, but further research is needed to fully understand its therapeutic potential and mechanism of action. Some of the future directions for N-benzyl-2-(2-furyl)-4-quinolinecarboxamide research include:
1. Investigation of the structure-activity relationship of N-benzyl-2-(2-furyl)-4-quinolinecarboxamide and its analogs to optimize its biological activities and selectivity.
2. Evaluation of the pharmacokinetics and toxicity of N-benzyl-2-(2-furyl)-4-quinolinecarboxamide in vivo to determine its suitability for clinical development.
3. Development of new formulations and delivery methods to improve the solubility and bioavailability of N-benzyl-2-(2-furyl)-4-quinolinecarboxamide.
4. Investigation of the potential synergistic effects of N-benzyl-2-(2-furyl)-4-quinolinecarboxamide with other anticancer, antiviral, or anti-inflammatory agents.
5. Exploration of the potential applications of N-benzyl-2-(2-furyl)-4-quinolinecarboxamide in other diseases, such as neurological disorders or metabolic disorders.
Conclusion:
In conclusion, N-benzyl-2-(2-furyl)-4-quinolinecarboxamide is a synthetic compound with promising therapeutic potential in various diseases, including cancer, viral infections, and inflammation. N-benzyl-2-(2-furyl)-4-quinolinecarboxamide has well-characterized biological activities, including the inhibition of specific enzymes and signaling pathways, the induction of apoptosis in cancer cells, and the suppression of pro-inflammatory cytokine production. However, further research is needed to fully understand its mechanism of action and therapeutic potential, as well as to overcome its limitations and optimize its biological activities.
Méthodes De Synthèse
N-benzyl-2-(2-furyl)-4-quinolinecarboxamide can be synthesized by the reaction of 2-acetylfuran with benzylamine, followed by the condensation with 2-amino-4-chloroquinoline and subsequent reduction with sodium borohydride. The synthesis of N-benzyl-2-(2-furyl)-4-quinolinecarboxamide has been optimized by several research groups, leading to high yields and purity of the compound.
Propriétés
IUPAC Name |
N-benzyl-2-(furan-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c24-21(22-14-15-7-2-1-3-8-15)17-13-19(20-11-6-12-25-20)23-18-10-5-4-9-16(17)18/h1-13H,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRRJYLGLJQXQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(furan-2-yl)quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{2-[(4-hydroxy-2-quinazolinyl)thio]acetyl}phenyl)acetamide](/img/structure/B5972529.png)

![6-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-pyridin-4-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5972541.png)
![1-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B5972546.png)
![1-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)azepane](/img/structure/B5972553.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B5972559.png)
![ethyl 4-(aminocarbonyl)-5-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B5972566.png)

![4-(9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid](/img/structure/B5972581.png)
![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5972596.png)
![N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5972619.png)
![1-(3-chlorophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5972629.png)
![7-(3,4-difluorobenzyl)-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5972633.png)
![2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5972637.png)